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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lcq908 (pradigastat), a diacylglycerol

acyltransferase-1 (DGAT1) inhibitor, based on head-to-head clinical trial data. The primary

comparator in these studies for the treatment of Familial Chylomicronemia Syndrome (FCS)

was a placebo, as there are limited licensed therapies available for this rare condition. The

standard of care for FCS primarily consists of a highly restrictive very low-fat diet.[1] Other

therapies such as fibrates, omega-3 fatty acids, and niacin have shown limited efficacy in

patients with homozygous FCS.[2]

Mechanism of Action
Lcq908 is a selective and orally effective inhibitor of DGAT1, an enzyme that catalyzes the final

step in triglyceride synthesis in the small intestine.[3][4][5] By inhibiting DGAT1, Lcq908
reduces the production of chylomicrons, the lipoprotein particles responsible for transporting

dietary fats into the bloodstream. This mechanism aims to lower the dangerously high

triglyceride levels characteristic of FCS.[5]
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Mechanism of Action of Lcq908 (Pradigastat) as a DGAT1 Inhibitor.
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Clinical Trial Data: Lcq908 vs. Placebo
The following tables summarize the key quantitative data from clinical trials investigating the

efficacy of Lcq908 in patients with FCS. The primary endpoint in these studies was the

reduction in triglyceride levels.

Table 1: Effect of Lcq908 on Fasting Triglyceride Levels

Treatment
Group

Baseline
Fasting
Triglycerides
(mg/dL)

Post-
Treatment
Fasting
Triglycerides
(mg/dL)

Percent
Reduction
from Baseline

Study
Identifier

Lcq908 (20 mg) ~2000
Not explicitly

stated
41%[5][6] NCT01146522[5]

Lcq908 (40 mg) ~2000
Not explicitly

stated
70%[5][6] NCT01146522[5]

Placebo Not available Not available Not available NCT01514461[5]

Note: The NCT01146522 study was an open-label trial, and specific placebo data for this

endpoint is not provided in the search results. The NCT01514461 study was a placebo-

controlled trial, but specific quantitative outcomes were not detailed in the provided search

snippets.

Table 2: Effect of Lcq908 on Postprandial Triglyceride
Levels (Area Under the Curve 0-9 hours)

Treatment Group
Change in
Postprandial TG
AUC0-9h

p-value (vs. 10 mg
dose)

Study Identifier

Lcq908 (20 mg) -37%[5] <0.022[5] NCT01146522[5]

Lcq908 (40 mg) -30%[5] <0.022[5] NCT01146522[5]
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Table 3: Effect of Lcq908 on Fasting Apolipoprotein B48
(ApoB48) Levels

Treatment Group
Change in Fasting
ApoB48

p-value (vs. 10 mg
dose)

Study Identifier

Lcq908 (20 mg)
Significant

decrease[5]
0.051[5] NCT01146522[5]

Lcq908 (40 mg)
Significant

decrease[5]
0.002[5] NCT01146522[5]

Experimental Protocols
NCT01146522: Open-Label, Dose-Escalation Study

Study Design: This was an open-label, exploratory study in six FCS patients.[5][7]

Patient Population: Patients diagnosed with Familial Chylomicronemia Syndrome.

Intervention: Patients received three consecutive 21-day treatment periods with Lcq908 at

doses of 20 mg, 40 mg, and 10 mg, respectively.[6] A washout period of at least 4 weeks

separated each treatment period.[6]

Key Assessments:

Fasting triglyceride levels were measured weekly.[6]

Postprandial triglyceride and ApoB48 levels were assessed following a meal tolerance

test.[6]

Pharmacokinetics of Lcq908 were evaluated.[5]

Safety and tolerability were monitored throughout the study.[5]
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Workflow of the NCT01146522 Clinical Trial.
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NCT01514461: Randomized, Double-Blind, Placebo-
Controlled, Phase III Study

Study Design: A randomized, double-blind, placebo-controlled Phase III study.[5]

Patient Population: Patients with Familial Chylomicronemia Syndrome.

Intervention: Lcq908 was compared against a placebo.[2]

Status: While this study is mentioned as a follow-up to the exploratory study, detailed results

are not available in the provided search results. The development of Lcq908 was reportedly

discontinued in Phase III due to adverse effects.[1]

Safety and Tolerability
In the open-label NCT01146522 study, Lcq908 was generally well-tolerated at daily doses up

to 40 mg for 3 weeks.[5] Adverse events were reported as mild and transient, with a

gastrointestinal nature.[5][6] No serious adverse events or discontinuations due to adverse

events were reported in this particular study.[5] However, it is important to note that the

subsequent discontinuation of the Phase III program suggests that other safety concerns may

have emerged with longer-term or broader exposure.[1]

Conclusion
The available data from the head-to-head, placebo-controlled evaluation of Lcq908
(pradigastat) in patients with Familial Chylomicronemia Syndrome demonstrates a significant

reduction in both fasting and postprandial triglyceride levels, as well as fasting ApoB48 levels.

The open-label NCT01146522 study showed dose-dependent effects, with the 40 mg dose

providing the most substantial reduction in fasting triglycerides. While these initial findings were

promising, the subsequent discontinuation of the Lcq908 development program in Phase III

highlights the challenges in developing therapies for this ultra-rare disease and underscores

the importance of long-term safety data. For researchers and drug development professionals,

the experience with Lcq908 provides valuable insights into the potential of DGAT1 inhibition as

a therapeutic strategy for FCS, while also serving as a case study on the hurdles of clinical

development for orphan diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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